N'-[(E)-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenyl group attached to the pyrazole ring, as well as a methylidene and an amino group attached to an acetohydrazide moiety
Preparation Methods
The synthesis of N’-[(E)-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with an arylhydrazine under acidic or basic conditions.
Introduction of the hydroxy and methyl groups: These groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, using appropriate reagents and catalysts.
Formation of the acetohydrazide moiety: This involves the reaction of an appropriate aldehyde with hydrazine to form the hydrazone, followed by further functionalization to introduce the acetohydrazide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and environmentally friendly solvents.
Chemical Reactions Analysis
N’-[(E)-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:
Common reagents and conditions for these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
N’-[(E)-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
N’-[(E)-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can be compared with other similar compounds, such as:
4,4’- (Arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds also contain a pyrazole ring with similar functional groups and have been shown to possess antioxidant and anticancer activities.
5-Amino-4-hydroxyiminopyrazoles: These compounds are also derived from pyrazoles and have diverse applications in organic and medicinal chemistry.
The uniqueness of N’-[(E)-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21N5O2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(2-methylanilino)-N-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5O2/c1-14-8-6-7-11-18(14)21-13-19(26)23-22-12-17-15(2)24-25(20(17)27)16-9-4-3-5-10-16/h3-12,21,24H,13H2,1-2H3,(H,23,26)/b22-12+ |
InChI Key |
ODUNLBUGWZZTAK-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(NN(C2=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(NN(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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